molecular formula C6H3BrN2S B1508668 3-Bromoisothiazolo[5,4-b]pyridine CAS No. 540492-90-8

3-Bromoisothiazolo[5,4-b]pyridine

Cat. No.: B1508668
CAS No.: 540492-90-8
M. Wt: 215.07 g/mol
InChI Key: IIMUTYICKDDXKT-UHFFFAOYSA-N
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Description

3-Bromoisothiazolo[5,4-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom attached to the isothiazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazolo[5,4-b]pyridine typically involves the bromination of isothiazolo[5,4-b]pyridine. One common method is the reaction of isothiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding bromate or hypobromite.

  • Reduction: Reduction reactions can lead to the formation of 3-aminoisothiazolo[5,4-b]pyridine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in the presence of a catalyst.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates, hypobromites, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-Bromoisothiazolo[5,4-b]pyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Bromoisothiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific derivatives of the compound.

Comparison with Similar Compounds

  • 2-Bromothiazole

  • 4-Bromopyridine

  • 3-Bromothiophene

  • 2-Bromopyridine

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Properties

IUPAC Name

3-bromo-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMUTYICKDDXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726413
Record name 3-Bromo[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540492-90-8
Record name 3-Bromo[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.1 g, 15.44 mmol) in ethyl acetate (50 mL), bromine (5.9 g, 37.11 mmol) was added drop wise at 0° C. The reaction mixture was allowed to warm to room temperature and then refluxed for 3 h. The reaction mixture was concentrated under reduced pressure. Trituration with hexanes:methylene chloride (1:1) mixture gave 3-bromoisothiazolo[5,4-b]pyridine, as light brown solid which was carried forward without further purification. MW=215 confirmed by LC-MS, tr=16.08 min (Method Y) MH+=216.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoisothiazolo[5,4-b]pyridine
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3-Bromoisothiazolo[5,4-b]pyridine
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Reactant of Route 6
3-Bromoisothiazolo[5,4-b]pyridine

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